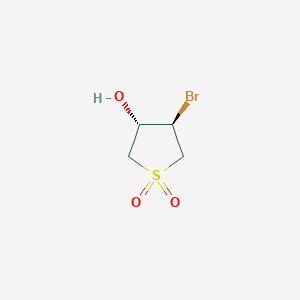

Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol is a chemical compound with the molecular formula C4H7BrO3S and a molecular weight of 215.07 g/mol. This compound is characterized by its bromine atom and the presence of a dioxo group on the tetrahydrothiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol typically involves the bromination of tetrahydrothiophen-3-ol followed by oxidation to introduce the dioxo group. The reaction conditions include the use of bromine (Br2) as the brominating agent and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) for the oxidation step.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce more oxidized derivatives.

Reduction: Reduction reactions can be used to remove the dioxo group, yielding simpler thiophene derivatives.

Substitution: The bromine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidized derivatives of the compound.

Reduction Products: Thiophene derivatives without the dioxo group.

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding studies.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol can be compared with other similar compounds such as:

Trans-4-chloro-1,1-dioxo-tetrahydrothiophen-3-ol: Similar structure but with a chlorine atom instead of bromine.

Trans-4-iodo-1,1-dioxo-tetrahydrothiophen-3-ol: Similar structure but with an iodine atom instead of bromine.

Trans-4-fluoro-1,1-dioxo-tetrahydrothiophen-3-ol: Similar structure but with a fluorine atom instead of bromine.

These compounds differ in their reactivity and biological activity due to the different halogen atoms present.

Biologische Aktivität

Trans-4-bromo-1,1-dioxo-tetrahydrothiophen-3-ol is a sulfur-containing heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a tetrahydrothiophene ring with a bromine substituent and dioxo functional groups. The synthesis typically involves the bromination of 2,5-dihydrothiophene-1,1-dioxide using N-bromosuccinimide (NBS) as a brominating agent. This method allows for selective addition across the double bond of the precursor compound .

Antimicrobial Properties

Recent studies highlight the antimicrobial potential of this compound. In vitro assays have demonstrated activity against various bacterial strains. For instance, compounds similar to trans-4-bromo-1,1-dioxo-tetrahydrothiophen have shown significant inhibition against Escherichia coli and Pseudomonas aeruginosa at concentrations ranging from 50 to 100 μg/mL . The mechanism of action is believed to involve disruption of bacterial cell membranes.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 94.5 |

| P. aeruginosa | 67.3 |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In a study assessing its effect on human cancer cell lines such as MCF7 (breast carcinoma) and HeLa (cervical carcinoma), the compound demonstrated varying degrees of cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 (μM) | Control (Doxorubicin) IC50 (μM) |

|---|---|---|

| MCF7 | 30.8 | 13 |

| HeLa | 22.6 | 10 |

The biological activity of this compound is hypothesized to involve multiple pathways:

- Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis in bacteria.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways through the activation of caspases and mitochondrial dysfunction .

Study on Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of trans-4-bromo derivatives, researchers found that compounds with similar structures exhibited significant antibacterial properties against Gram-negative bacteria. The study emphasized the importance of functional groups in enhancing bioactivity .

Cancer Cell Line Study

A focused investigation on the effects of trans-4-bromo compounds on cancer cell lines revealed that these compounds could effectively inhibit cell proliferation through apoptosis induction mechanisms. The study utilized flow cytometry to measure cell cycle alterations and apoptosis markers .

Eigenschaften

IUPAC Name |

(3S,4R)-4-bromo-1,1-dioxothiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUROXLRSVVHUOG-IMJSIDKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CS1(=O)=O)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CS1(=O)=O)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.